molecular formula C17H15F3N4O3S B6537702 N-{6-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide CAS No. 1021255-01-5

N-{6-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide

Cat. No.: B6537702
CAS No.: 1021255-01-5
M. Wt: 412.4 g/mol
InChI Key: LKYYXVZNTBOCOT-UHFFFAOYSA-N
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Description

This compound is a cyclopropanecarboxamide derivative featuring a pyridazinyl core substituted with a sulfanyl-linked carbamoyl methyl group attached to a 4-(trifluoromethoxy)phenyl moiety. While specific pharmacological data are unavailable in the provided evidence, structural analogs (e.g., Ryanodine receptor modulators and mitochondrial inhibitors) imply possible modes of action .

Properties

IUPAC Name

N-[6-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O3S/c18-17(19,20)27-12-5-3-11(4-6-12)21-14(25)9-28-15-8-7-13(23-24-15)22-16(26)10-1-2-10/h3-8,10H,1-2,9H2,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYYXVZNTBOCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{6-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide, often referred to as a pyridazin derivative, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a detailed overview of its biological activities, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • A cyclopropanecarboxamide backbone.
  • A pyridazin moiety linked to a trifluoromethoxyphenyl group.
  • A sulfanyl substituent enhancing its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzyme pathways involved in disease processes, particularly in cancer. The trifluoromethoxy group is known for enhancing lipophilicity, which may improve cellular uptake and bioavailability.

Target Enzymes

Research indicates that compounds with similar structures often target:

  • Kinases : Inhibition of kinases involved in cell proliferation and survival pathways.
  • Proteins involved in angiogenesis : This is crucial for tumor growth and metastasis.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyridazin derivatives. For instance:

  • In vitro studies demonstrated that related compounds effectively inhibited the growth of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). Compound IC50 values ranged from 6.2 μM to over 40 μM, indicating significant cytotoxicity against these cell lines .

Anti-inflammatory Effects

Pyridazin derivatives have also shown promise in reducing inflammation, which is often a precursor to cancer progression. The mechanism may involve the modulation of inflammatory cytokines and inhibition of NF-kB signaling pathways.

Case Studies

  • Study on MCF-7 Cells : A derivative similar to this compound was tested against MCF-7 cells, showing an IC50 value of 27.3 μM. This indicates a moderate level of effectiveness in inhibiting cell proliferation .
  • Colon Carcinoma Study : Another study reported that compounds with similar structural features exhibited significant activity against HCT-116 cells, with IC50 values around 6.2 μM, suggesting strong potential for therapeutic use in colorectal cancer .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic viability:

  • Absorption : The lipophilic nature due to the trifluoromethoxy group suggests good absorption characteristics.
  • Metabolism : The compound may undergo metabolic transformation via cytochrome P450 enzymes.
  • Excretion : Primarily through renal pathways, necessitating monitoring for potential nephrotoxicity.

Data Table: Summary of Biological Activities

Activity TypeCell LineIC50 Value (μM)Reference
AnticancerMCF-727.3
AnticancerHCT-1166.2
Anti-inflammatoryVariousNot quantifiedGeneral findings

Comparison with Similar Compounds

Research Implications and Gaps

  • Computational Modeling : Tools like AutoDock4 and Glide XP () could elucidate binding interactions, particularly for the sulfanyl linker and trifluoromethoxy group.
  • Pharmacological Data: Absent in evidence; in vitro assays (e.g., EC₅₀ for Ryanodine receptor activation) are needed for functional comparison.
  • Synthetic Feasibility : highlights commercial availability of cyclopropanecarboxamide building blocks, suggesting scalable synthesis routes for the target compound.

Preparation Methods

Condensation of 1,4-Diketones with Hydrazines

Hydrazine reacts with 1,4-diketones to form dihydropyridazines, which are oxidized to pyridazines. For example:

RC(O)CH₂CH₂C(O)R’+N₂H₄Pyridazine derivative+2H₂O\text{RC(O)CH₂CH₂C(O)R'} + \text{N₂H₄} \rightarrow \text{Pyridazine derivative} + 2\text{H₂O}

Modifications at the 3- and 6-positions are critical for subsequent functionalization.

Halogenated Pyridazine Intermediates

3,6-Dichloropyridazine serves as a versatile precursor. Selective substitution at the 6-position with thiols or amines enables regioselective derivatization.

Sulfanyl-Carbamoyl-Methyl Bridge Installation

The –S–CH₂–C(O)–NH– group is introduced via nucleophilic substitution or Michael addition.

Thiol-Epoxide Ring-Opening

Epoxides react with thiols under basic conditions to form β-hydroxysulfides, which are oxidized to sulfones or further functionalized. For instance:

Epoxide+HS–CH₂–C(O)NH–ArBaseS–CH₂–C(O)NH–Ar (attached to pyridazine)\text{Epoxide} + \text{HS–CH₂–C(O)NH–Ar} \xrightarrow{\text{Base}} \text{S–CH₂–C(O)NH–Ar} \text{ (attached to pyridazine)}

This method ensures precise sulfur positioning.

Mercaptoacetic Acid Derivatives

Mercaptoacetic acid derivatives (e.g., HS–CH₂–COOH) are coupled to pyridazine amines via carbodiimide-mediated activation. Subsequent conversion of the carboxylic acid to a carbamoyl group completes the bridge.

Carboxamide and Aryl Group Coupling

Cyclopropanecarboxamide Attachment

Cyclopropanecarboxylic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, which reacts with the pyridazine amine:

Cyclopropanecarbonyl chloride+H₂N–PyridazineCyclopropanecarboxamide–Pyridazine\text{Cyclopropanecarbonyl chloride} + \text{H₂N–Pyridazine} \rightarrow \text{Cyclopropanecarboxamide–Pyridazine}

Yields up to 80% are reported under anhydrous conditions.

4-(Trifluoromethoxy)phenylcarbamoyl Integration

Method A :
4-(Trifluoromethoxy)aniline reacts with bromoacetyl bromide to form N-(bromoacetyl)-4-(trifluoromethoxy)aniline. This intermediate undergoes nucleophilic substitution with the pyridazine-thiol group:

Br–CH₂–C(O)NH–Ar+HS–PyridazineBaseS–CH₂–C(O)NH–Ar–Pyridazine\text{Br–CH₂–C(O)NH–Ar} + \text{HS–Pyridazine} \xrightarrow{\text{Base}} \text{S–CH₂–C(O)NH–Ar–Pyridazine}

Method B :
A Ullmann coupling or palladium-catalyzed cross-coupling introduces the aryl group post-sulfur linkage.

Optimization and Catalytic Systems

Solvent and Base Selection

  • Solvents : DMF, THF, or DMA enhance solubility of intermediates.

  • Bases : K₂CO₃ or DIEA facilitate deprotonation in nucleophilic substitutions.

Coupling Reagents

  • TBTU/HOBt : Effective for amide bond formation between carboxylic acids and amines, achieving yields >75%.

  • Pd Catalysts : Suzuki-Miyaura couplings enable aryl introductions but require careful handling of trifluoromethoxy groups.

Comparative Data on Synthetic Routes

Step Reagents/Conditions Yield Reference
Pyridazine formationHydrazine + 1,4-diketone, Δ60–70%
Sulfur bridge insertionHS–CH₂–COCl, K₂CO₃, DMF65%
CyclopropanecarboxamideSOCl₂, Et₃N, CH₂Cl₂80%
Aryl couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O64%

Challenges and Troubleshooting

  • Trifluoromethoxy Stability : The –OCF₃ group is prone to hydrolysis under acidic conditions. Reactions should be conducted at neutral pH.

  • Sulfur Oxidation : Thioethers may oxidize to sulfones; use inert atmospheres (N₂/Ar) and antioxidants like BHT .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can purity be optimized?

Synthesis involves:

  • Sulfanyl linkage formation : Reacting pyridazine derivatives with mercaptoacetamide intermediates under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation .
  • Cyclopropanecarboxamide coupling : Palladium-catalyzed cross-coupling or nucleophilic substitution for cyclopropane ring attachment, requiring strict temperature control (60–80°C) .
  • Trifluoromethoxy group introduction : Fluorination agents like trifluoromethyl iodide in methanol, followed by column chromatography for purification . Purity optimization : Use HPLC with C18 columns and acetonitrile/water gradients (70:30 v/v) to isolate impurities <1% .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR : 1^1H and 13^13C NMR (in DMSO-d6) confirm substituent positions, with distinct shifts for the trifluoromethoxy group (δ\delta ~4.3 ppm for OCH2_2CF3_3) and cyclopropane protons (δ\delta ~1.2–1.5 ppm) .
  • Mass spectrometry (HRMS) : ESI+ mode validates molecular weight (e.g., [M+H]+ m/z ~495.12) .
  • FT-IR : Peaks at ~1680 cm1^{-1} (amide C=O) and ~1250 cm1^{-1} (C-F stretch) .

Q. How can solubility challenges be addressed for in vitro assays?

  • Use co-solvents like DMSO (≤0.1% v/v) or surfactants (e.g., Tween-80) in aqueous buffers.
  • Structural modifications: Introduce hydrophilic groups (e.g., hydroxyl) to the pyridazine ring without disrupting bioactivity .

Advanced Research Questions

Q. What computational strategies predict binding interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Dock the compound into kinase ATP-binding pockets (e.g., EGFR or BRAF) using PyMOL for visualization. Key interactions:
  • Hydrogen bonding between the carboxamide and Thr766 (EGFR).
  • Hydrophobic contacts with the trifluoromethoxy group .
    • MD simulations (GROMACS) : Assess stability over 100 ns trajectories; RMSD <2 Å indicates stable binding .

Q. How to resolve contradictions in enzymatic inhibition data across studies?

  • Assay standardization : Validate kinase inhibition using consistent ATP concentrations (1 mM) and positive controls (e.g., staurosporine).
  • Meta-analysis : Compare IC50_{50} values across cell lines (e.g., HCT-116 vs. HEK293) to identify cell-type-specific off-target effects .

Q. What methodologies optimize reaction yields in large-scale synthesis?

  • DoE (Design of Experiments) : Vary catalyst loading (Pd/C, 5–10 mol%) and solvent polarity (DMF vs. THF) to identify optimal conditions .
  • Flow chemistry : Continuous reactors reduce side reactions (e.g., hydrolysis) by precise residence time control (~30 min) .

Data Analysis and Mechanistic Studies

Q. How to analyze kinetic parameters for target inhibition?

  • Enzyme kinetics (Lineweaver-Burk plots) : Determine KmK_m and VmaxV_{max} under varying substrate concentrations. Competitive inhibition shows increased KmK_m with unchanged VmaxV_{max} .
  • SPR (Surface Plasmon Resonance) : Measure binding affinity (KDK_D) in real-time; a KDK_D <100 nM suggests high potency .

Q. What experimental designs validate metabolic stability?

  • Liver microsome assays : Incubate with rat/human microsomes (37°C, 1 hr), then quantify parent compound via LC-MS.
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition .

Conflict Resolution and Reproducibility

Q. How to address discrepancies in cytotoxicity data between labs?

  • Inter-lab calibration : Share reference compounds (e.g., doxorubicin) and standardized protocols (e.g., MTT assay incubation times).
  • Transcriptomic profiling : RNA-seq of treated cells identifies confounding factors (e.g., stress-response gene upregulation) .

Q. What strategies confirm the mechanism of action in vivo?

  • Pharmacodynamic markers : Measure phosphorylated ERK (p-ERK) levels in tumor xenografts via Western blot.
  • Knockout models : CRISPR-Cas9-generated EGFR-knockout mice differentiate on-target vs. off-target effects .

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